5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-(2-oxo-2-thiophen-2-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c18-12-5-2-1-4-11(12)14-7-8-15(22-14)17(21)19-10-13(20)16-6-3-9-23-16/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGYBWFLTAMUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Furan
A modified Friedel-Crafts acylation introduces the 2-fluorophenyl group to the furan ring. In a representative procedure:
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Furan-2-carboxylic acid (1.0 eq) is treated with 2-fluorobenzoyl chloride (1.2 eq) in anhydrous dichloromethane.
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Aluminum chloride (1.5 eq) is added gradually at 0–5°C, followed by stirring at room temperature for 12 h.
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The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via recrystallization (ethanol/water) to yield 5-(2-fluorophenyl)furan-2-carboxylic acid (72% yield, m.p. 189–192°C).
Key Data :
Synthesis of Intermediate B: 2-Amino-1-(thiophen-2-yl)ethanone
Gabriel Synthesis with Thiophene Derivatives
Intermediate B is synthesized via a Gabriel amine synthesis protocol:
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Thiophene-2-acetyl chloride (1.0 eq) is reacted with phthalimide (1.1 eq) in THF under nitrogen.
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After 6 h reflux, the product is hydrolyzed with hydrazine hydrate in ethanol, yielding 2-amino-1-(thiophen-2-yl)ethanone (65% yield).
Optimization Note :
Amide Coupling: Final Step Synthesis
Acyl Chloride-Mediated Coupling
Activation of Intermediate A as its acyl chloride facilitates amide bond formation:
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5-(2-Fluorophenyl)furan-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in anhydrous DCM at 40°C for 2 h.
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The resultant acyl chloride is reacted with 2-amino-1-(thiophen-2-yl)ethanone (1.1 eq) in chloroform/triethylamine (5:1 v/v) under reflux for 4 h.
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Crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the title compound (58% yield).
Carbodiimide Coupling as an Alternative
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) is employed:
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Intermediate A (1.0 eq), EDCl (1.5 eq), and HOBt (1.5 eq) are stirred in DMF at 0°C for 30 min.
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Intermediate B (1.2 eq) is added, and the reaction proceeds at room temperature for 12 h.
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Precipitation in ice-water followed by filtration affords the product in 63% yield.
Comparative Analysis :
| Method | Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 58% | 95.2% | 6 h |
| EDCl/HOBt | 63% | 97.8% | 12 h |
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥97% purity, with retention time = 8.2 min.
Challenges and Optimization Strategies
Side Reactions During Acylation
Solvent Selection
-
Chloroform vs. DMF : DMF improves intermediate solubility but requires rigorous drying to prevent hydrolysis.
Industrial-Scale Considerations
Cost-Effective Purification
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The furan and thiophene moieties are known to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of furan-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow for interaction with bacterial enzymes, potentially inhibiting their function. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Neurological Applications
There is ongoing research into the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thiophene ring is hypothesized to contribute to neuroprotection through antioxidant mechanisms, reducing oxidative stress in neuronal cells .
Enzyme Inhibition Studies
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs .
Molecular Imaging
Due to its unique structure, 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can be utilized in molecular imaging techniques. Its fluorine atom allows for enhanced imaging contrast in positron emission tomography (PET), making it a candidate for tracking biological processes in vivo .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan and thiophene units contribute to charge transport properties, enhancing device performance .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it valuable for high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Substituents
- Furan vs. Thiophene Derivatives: The target compound’s furan ring contrasts with thiophene-based analogs like N-(2-nitrophenyl)thiophene-2-carboxamide (), where the thiophene ring may alter electronic properties and hydrogen-bonding capacity due to sulfur’s polarizability . Substitutions on the phenyl ring (e.g., 2-fluoro in the target vs. 4-nitro in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) influence steric and electronic profiles.
- Carboxamide Linkers :
Key Structural Parameters
- Dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53° and 8.50°) are comparable to its furan analog (9.71°), suggesting similar conformational flexibility . The target compound’s 2-fluorophenyl group may introduce slight torsional strain, affecting receptor binding.
Data Table: Key Comparative Parameters
Q & A
Q. What are the key synthetic routes for synthesizing 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions starting with substituted anilines or furan precursors. Critical steps include:
- Acylation : Introducing the carboxamide group via reaction with acyl chlorides (e.g., 2-thiophenecarbonyl chloride) in acetonitrile under reflux .
- Cross-coupling : For attaching fluorophenyl or thiophene moieties, palladium-catalyzed coupling (e.g., Suzuki) may be employed, requiring inert atmospheres and solvents like THF .
- Purification : Techniques like chromatography or recrystallization ensure >95% purity .
Q. Optimization Factors :
| Condition | Impact | Example Parameters |
|---|---|---|
| Temperature | Higher temps (reflux) improve reaction rates but may degrade sensitive groups | 80–110°C for acylation |
| Solvent | Polar aprotic solvents (DMF, THF) enhance solubility of intermediates | THF for cross-coupling |
| Catalyst | Pd(PPh₃)₄ increases coupling efficiency | 2–5 mol% catalyst loading |
Q. How does the fluorophenyl-thiophene-furan architecture influence biological target interactions?
The compound’s bioactivity arises from:
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability, facilitating target engagement (e.g., enzymes/receptors) .
- Thiophene Ring : Participates in π-π stacking or hydrogen bonding with hydrophobic pockets in proteins .
- Carboxamide Linker : Stabilizes interactions via hydrogen bonding with catalytic residues (e.g., kinase ATP-binding sites) .
Q. Experimental Design :
- Binding Assays : Use fluorescence polarization or SPR to quantify affinity for targets like COX-2 or EGFR .
- Mutagenesis Studies : Identify critical residues by altering target protein sequences and measuring activity loss .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm) .
- HPLC-MS : Verifies molecular weight (MW calc. 363.8 g/mol) and detects impurities .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 2-oxo-2-(thiophen-2-yl)ethyl group?
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Stepwise vs. One-Pot Synthesis :
Approach Yield (%) Purity (%) Stepwise (isolated intermediates) 65–75 >98 One-Pot (in situ coupling) 40–50 ~90 -
Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for improved cross-coupling efficiency .
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Solvent Optimization : Replace DMF with DMAc to reduce side reactions .
Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
Hypothesis : Activity may depend on cell-specific target expression or assay conditions. Methodological Resolution :
- Dose-Response Profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. THP-1) .
- Pathway Analysis : Use RNA-seq to identify differentially expressed genes post-treatment .
- Off-Target Screening : Employ kinome-wide profiling to rule out non-specific effects .
Q. What computational strategies predict this compound’s pharmacokinetics and toxicity?
Q. What experimental approaches identify novel molecular targets for this compound?
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes essential for compound activity .
- Thermal Shift Assays (TSA) : Detect target stabilization by monitoring protein melting temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
